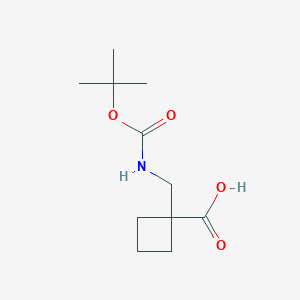

1-Bocaminomethyl-cyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(8(13)14)5-4-6-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJRREDAVXPWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-aminomethyl-cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclobutane scaffold provides conformational rigidity, a desirable trait in the design of potent and selective therapeutic agents. The presence of both a protected amine and a carboxylic acid functionality makes it a versatile intermediate for the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound, detailing not only the experimental protocols but also the underlying chemical principles that govern each step.

Synthetic Strategy Overview

The synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic acid is a multi-step process that begins with the construction of the cyclobutane ring, followed by the introduction of the amino functionality, and concludes with the protection of the amino group. This guide will focus on a reliable and scalable synthetic route commencing from diethyl malonate.

Part 1: Synthesis of the Precursor: 1-Aminomethyl-cyclobutanecarboxylic Acid

The journey to our target molecule begins with the synthesis of the key intermediate, 1-aminomethyl-cyclobutanecarboxylic acid. This section outlines a robust pathway starting from the readily available diethyl malonate.

Step 1.1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The construction of the four-membered ring is achieved via a classic malonic ester synthesis. This reaction involves the dialkylation of diethyl malonate with 1,3-dibromopropane.

The Causality Behind the Experimental Choices:

-

Base: Sodium ethoxide is a strong base necessary to deprotonate diethyl malonate, forming the nucleophilic enolate. The use of sodium metal in absolute ethanol is a common and effective method for generating fresh, anhydrous sodium ethoxide, which is crucial for preventing side reactions.

-

Solvent: Ethanol is used as the solvent as it is the conjugate acid of the ethoxide base, thus not interfering with the reaction.

-

Reaction Control: The temperature is maintained at 60-65°C to ensure a reasonable reaction rate without promoting significant side reactions, such as the elimination of HBr from 1,3-dibromopropane.

Experimental Protocol:

A detailed protocol for this step can be found in established literature, such as Organic Syntheses.[1][2]

| Reagent/Parameter | Quantity/Value | Rationale |

| Diethyl malonate | 1.0 equiv | Starting material for the cyclization. |

| 1,3-Dibromopropane | 1.05 equiv | Alkylating agent to form the cyclobutane ring. |

| Sodium | 2.0 equiv | To generate sodium ethoxide in situ. |

| Absolute Ethanol | Sufficient volume | Solvent for the reaction. |

| Temperature | 60-65 °C | Optimal temperature for the reaction. |

| Reaction Time | ~4 hours | To ensure complete reaction. |

Work-up and Purification:

The work-up procedure is designed to isolate the desired diethyl 1,1-cyclobutanedicarboxylate from the reaction mixture. This typically involves quenching the reaction with water, extracting the product into an organic solvent (e.g., diethyl ether), washing the organic layer to remove impurities, drying, and finally, purification by distillation under reduced pressure.

Step 1.2: Hydrolysis and Decarboxylation to 1,1-Cyclobutanedicarboxylic Acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base, followed by acidification. Subsequent heating of the diacid leads to decarboxylation, yielding cyclobutanecarboxylic acid.

The Causality Behind the Experimental Choices:

-

Hydrolysis: Potassium hydroxide in ethanol is used for the saponification of the ester groups. The reaction is heated to drive it to completion.

-

Decarboxylation: 1,1-dicarboxylic acids are thermally unstable and readily lose a molecule of carbon dioxide upon heating to form the corresponding monocarboxylic acid.[3]

Experimental Protocol:

A typical procedure involves refluxing the diester with an ethanolic solution of potassium hydroxide, followed by acidification with a strong mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. The isolated 1,1-cyclobutanedicarboxylic acid is then heated at its melting point until the evolution of CO2 ceases.

| Reagent/Parameter | Quantity/Value | Rationale |

| Diethyl 1,1-cyclobutanedicarboxylate | 1.0 equiv | Starting material for hydrolysis. |

| Potassium Hydroxide | 2.2 equiv | Base for saponification. |

| Ethanol/Water | Sufficient volume | Solvent for hydrolysis. |

| Hydrochloric Acid | To pH ~2 | To protonate the dicarboxylate. |

| Decarboxylation Temperature | 140-150 °C | To effect decarboxylation. |

Step 1.3: Synthesis of 1-Aminomethyl-cyclobutanecarboxylic Acid via Hofmann or Curtius Rearrangement

With cyclobutanecarboxylic acid in hand, the next critical step is the introduction of the aminomethyl group. This can be achieved through several reliable methods, with the Hofmann and Curtius rearrangements being prominent choices. Both reactions achieve the conversion of a carboxylic acid derivative to a primary amine with the loss of one carbon atom.

Hofmann Rearrangement: [4][5][6][7][8]

This method involves the treatment of a primary amide with bromine and a strong base. The cyclobutanecarboxamide, derived from cyclobutanecarboxylic acid, is the substrate for this rearrangement.

Curtius Rearrangement: [9][10][11][12][13]

This rearrangement proceeds via an acyl azide intermediate, which is thermally or photochemically converted to an isocyanate. The isocyanate is then hydrolyzed to the primary amine. This method is often favored due to its mild conditions and the avoidance of harsh reagents like bromine.

Visualizing the Rearrangement Pathways:

Caption: Key rearrangement pathways for the synthesis of 1-aminocyclobutane.

Part 2: Boc Protection of 1-Aminomethyl-cyclobutanecarboxylic Acid

The final step in the synthesis is the protection of the primary amino group with the tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the nucleophilic amine from participating in subsequent reactions.

The Boc Protection Reaction: A Closer Look

The Boc protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonyl group, which subsequently decomposes to isobutene and carbon dioxide.

Visualizing the Boc Protection Mechanism:

Caption: Mechanism of Boc protection of the amino acid.

Choosing the Right Conditions: A Self-Validating System

The choice of base and solvent system is critical for the success of the Boc protection. A self-validating protocol ensures high yield and purity by considering the properties of the starting material and reagents.

Base Selection:

-

Sodium Bicarbonate (NaHCO₃): A mild inorganic base, suitable for sensitive substrates. Its use in a biphasic system (e.g., dioxane/water) allows for easy workup, as the excess base and byproducts can be removed by aqueous extraction.[14]

-

Sodium Hydroxide (NaOH): A stronger inorganic base that can accelerate the reaction. However, it may also promote side reactions, such as the hydrolysis of the Boc anhydride. Careful control of temperature and stoichiometry is essential.

-

Triethylamine (TEA): An organic base that is soluble in organic solvents. It is often used in anhydrous conditions. The choice between an inorganic and organic base often depends on the solubility of the amino acid starting material.[14]

Solvent System: The Dioxane/Water Advantage

A 1:1 mixture of dioxane and water is a commonly employed solvent system for the Boc protection of amino acids.

-

Solubility: This mixture provides a good balance of polarity to dissolve both the polar amino acid and the nonpolar Boc anhydride.

-

Reaction Rate: The presence of water can facilitate the dissolution of the amino acid salt and the inorganic base, while dioxane helps to solubilize the Boc anhydride.

Experimental Protocol:

| Reagent/Parameter | Quantity/Value | Rationale |

| 1-Aminomethyl-cyclobutanecarboxylic acid | 1.0 equiv | The substrate to be protected. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 equiv | The Boc-protecting reagent. A slight excess ensures complete reaction. |

| Sodium Bicarbonate (NaHCO₃) | 2.0 - 3.0 equiv | Base to neutralize the carboxylic acid and the liberated proton. |

| Dioxane:Water (1:1) | Sufficient volume | Solvent system to dissolve all reactants. |

| Temperature | 0 °C to Room Temp | Initial cooling helps to control the exothermicity of the reaction. |

| Reaction Time | 12 - 24 hours | Monitored by TLC until completion. |

Monitoring the Reaction by Thin-Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the progress of the reaction.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of a polar and a nonpolar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The optimal ratio should be determined experimentally.

-

Visualization: The starting material (amino acid) will have a low Rf value and can be visualized with ninhydrin stain (appears as a colored spot). The Boc-protected product will have a higher Rf value and is typically UV active if it contains an aromatic ring, or can be visualized with a potassium permanganate stain.[15][16][17][18]

Work-up and Purification:

-

Quenching: The reaction is quenched by the addition of water.

-

Extraction: The product is extracted into an organic solvent like ethyl acetate. The aqueous layer, containing excess base and inorganic salts, is discarded.

-

Washing: The organic layer is washed with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary.

Part 3: Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the protons on the cyclobutane ring, and the methylene protons adjacent to the nitrogen.

-

¹³C NMR: Key signals will include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the cyclobutane ring.[19][20]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Look for characteristic vibrational bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate and the carboxylic acid, and the C-O stretches.[21]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. Expect to see the [M+H]⁺ or [M+Na]⁺ ions.[22]

-

Conclusion

The synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic acid is a well-established process that relies on fundamental organic reactions. By understanding the rationale behind each experimental choice, from the selection of reagents to the design of the work-up procedure, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development programs. This guide provides a solid foundation for the successful synthesis and characterization of this important molecule.

References

-

Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Org. Synth.1953 , 33, 23. DOI: 10.15227/orgsyn.033.0023. [Link]

-

Allen, C. F. H.; Spangler, F. W. 1,1-Cyclobutanedicarboxylic acid. Org. Synth.1941 , 21, 22. DOI: 10.15227/orgsyn.021.0022. [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Wikipedia. Hofmann rearrangement. [Link]

-

Reddit. TLC Seperation of N-Boc thiol. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

-

National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Pharm D Guru. 31. HOFMANN REARRANGEMENT. [Link]

-

VanVeller Lab Resources - Department of Chemistry. [Link]

-

ResearchGate. protection of amino groups. [Link]

-

YouTube. how to do TLC plates and N-boc deprotection. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry Steps. Hofmann Rearrangement. [Link]

-

Supporting Information. [Link]

-

Organic Letters. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. [Link]

-

Wikipedia. Cyclobutanecarboxylic acid. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Chemistry Notes. Hofmann Rearrangement: Mechanism, application. [Link]

-

ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

ResearchGate. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

-

PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. reddit.com [reddit.com]

- 17. VanVeller Lab Resources [group.chem.iastate.edu]

- 18. youtube.com [youtube.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. myneni.princeton.edu [myneni.princeton.edu]

- 21. researchgate.net [researchgate.net]

- 22. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Boc-Cyclovaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boc-Cyclovaline in Modern Drug Discovery

Boc-cyclovaline, a non-canonical amino acid, is a crucial building block in the synthesis of novel therapeutics.[1] Its unique cyclobutyl moiety introduces conformational rigidity into peptide backbones, a desirable trait for enhancing metabolic stability and receptor-binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[2] This guide provides a comprehensive overview of the essential physicochemical properties of Boc-cyclovaline, offering insights into its handling, characterization, and application in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-cyclovaline is paramount for its effective use in research and development. These properties influence its reactivity, solubility, and ultimately, its performance in synthetic protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 120728-10-1 | [1] |

| Melting Point | 129-133 °C | [1][3] |

Melting Point: A Key Indicator of Purity

The melting point of a solid crystalline substance is a sensitive indicator of its purity. For Boc-cyclovaline, a sharp melting range of 129-133 °C is consistently reported.[1][3] Impurities will typically lead to a depression and broadening of the melting point range.

Experimental Protocol: Melting Point Determination

The determination of Boc-cyclovaline's melting point is a standard procedure in quality control and can be performed using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Boc-cyclovaline is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: A rapid heating rate can be used to determine an approximate melting point. For an accurate determination, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Critical Parameter for Reaction and Formulation

Qualitative Solubility:

-

Polar Protic Solvents: Boc-cyclovaline is reported to be soluble in methanol. It is expected to have good solubility in other polar protic solvents like ethanol due to the presence of the carboxylic acid and carbamate groups, which can participate in hydrogen bonding.

-

Polar Aprotic Solvents: Based on data for similar compounds like N-Boc-L-proline, good solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexanes is expected to be low.

-

Aqueous Solutions: Boc-cyclovaline is expected to be sparingly soluble in neutral water. Its solubility is pH-dependent; it will be more soluble in basic aqueous solutions where the carboxylic acid is deprotonated to the carboxylate.

Experimental Protocol: Semi-Quantitative Solubility Determination

A serial dilution method can be employed to estimate the solubility of Boc-cyclovaline in various solvents.

Methodology:

-

Solvent Selection: A range of solvents relevant to drug development should be chosen (e.g., water, phosphate-buffered saline (pH 7.4), 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane).

-

Sample Preparation: A known weight of Boc-cyclovaline (e.g., 10 mg) is added to a vial.

-

Titration: The solvent is added in small, measured increments (e.g., 100 µL). After each addition, the mixture is vortexed and sonicated for a set period (e.g., 2 minutes).

-

Observation: The process is continued until the solid is completely dissolved. The total volume of solvent added is recorded.

-

Calculation: The solubility is estimated in mg/mL.

Trustworthiness of the Protocol: This method provides a self-validating system as the endpoint (complete dissolution) is visually confirmed. Repeating the experiment in triplicate will enhance the reliability of the results.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of Boc-cyclovaline. A certificate of analysis from a reputable supplier, such as Thermo Fisher Scientific, confirms that the NMR and mass spectra are consistent with the expected structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum:

-

Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons, is characteristic of the tert-butyl group.

-

Cyclobutyl Protons: The methylene protons of the cyclobutane ring are expected to appear as multiplets in the range of 1.8-2.5 ppm.

-

NH Proton: A broad singlet, typically in the range of 5-7 ppm, corresponding to the carbamate proton. The chemical shift of this proton can be highly variable and dependent on the solvent and concentration.

-

COOH Proton: A very broad singlet at a downfield chemical shift, typically >10 ppm, for the carboxylic acid proton. This signal is often not observed in protic solvents due to exchange.

Predicted ¹³C NMR Spectrum:

-

Boc Group: A signal around 80 ppm for the quaternary carbon and a signal around 28 ppm for the methyl carbons.

-

Carbamate Carbonyl: A signal in the region of 155-157 ppm.

-

Carboxylic Acid Carbonyl: A signal in the region of 175-180 ppm.

-

Cyclobutyl Carbons: Signals for the quaternary and methylene carbons of the cyclobutane ring in the aliphatic region.

Expertise in Interpretation: The presence of the bulky Boc group can lead to hindered rotation around the N-C bond, which may result in the observation of rotamers in the NMR spectrum, particularly at low temperatures. This would manifest as a doubling of some peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Boc-cyclovaline is expected to show characteristic absorption bands for the carboxylic acid and carbamate moieties.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid dimer) |

| ~2960 | C-H | Stretching (Aliphatic) |

| ~1710 (strong) | C=O | Stretching (Carboxylic acid dimer) |

| ~1690 (strong) | C=O | Stretching (Carbamate) |

| ~1520 | N-H | Bending (Amide II) |

| ~1160 | C-O | Stretching (Carbamate) |

Authoritative Grounding: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5] The strong carbonyl absorptions are characteristic of the carbamate and carboxylic acid functional groups.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing Boc-cyclovaline.

Expected Mass Spectrum (Positive Ion ESI):

-

[M+H]⁺: The protonated molecule at m/z 216.12.

-

[M+Na]⁺: A sodium adduct at m/z 238.10.

-

Fragmentation: A characteristic loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) from the Boc protecting group is expected upon fragmentation, leading to a significant ion at m/z 160 or 159. Further fragmentation may involve the loss of CO₂ (-44 Da) from the carboxylic acid.

Caption: Predicted ESI-MS Fragmentation of Boc-cyclovaline.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of Boc-cyclovaline. A comprehensive understanding of its melting point, solubility, and spectroscopic characteristics is essential for its successful application in the synthesis of peptidomimetics and other advanced pharmaceutical compounds. The experimental protocols and interpretive insights provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

Chem-Impex. Boc-1-amino-1-cyclobutane carboxylic acid. [Link]

-

ResearchGate. FTIR spectra of Boc-FF synthetized compound (a) and dried samples... [Link]

-

PubMed. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. [Link]

-

PMC. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

- Books. Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis.

-

Frontiers. Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. [Link]

-

ACS Publications. Introduction: “Noncanonical Amino Acids”. [Link]

-

ElectronicsAndBooks. Identiпcation of Carbamates by Particle Beam/Mass Spectrometry. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

MDPI. Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. [Link]

-

ResearchGate. FTIR spectra of all prepared BOC-glycine and esters. [Link]

-

NIH. General lack of structural characterization of chemically synthesized long peptides. [Link]

-

PMC. Non-canonical amino acids as a tool for the thermal stabilization of enzymes. [Link]

-

ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy. [Link]

-

ACS Publications. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. [Link]

-

PMC. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. [Link]

-

ScholarWorks. THE 19F NMR OF AMINO ACID DERIVATIVES. [Link]

-

PMC. Rewiring Protein Synthesis: From Natural to Synthetic Amino Acids. [Link]

- Google Patents. WO2013115813A1 - Water soluble solid phase peptide synthesis.

-

synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]

-

ResearchGate. FTIR spectra for the Boc-aminated and unprotected SWCNT. [Link]

-

RSC Publishing. Reprogramming natural proteins using unnatural amino acids. [Link]

-

UNIPI. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. [Link]

-

PMC. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

-

RSC Publishing. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]

-

bioRxiv. Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000005). [Link]

-

Thermo Fisher Scientific. Certificate of analysis. [Link]

-

mzCloud. Boc L alpha cyclohexylglycine. [Link]

-

MetaboAnalyst. Data Formats. [Link]

-

NIST WebBook. Cyclohexanecarboxylic acid. [Link]

-

NIST WebBook. Cyclopentanecarboxylic acid, 3-amino-, cis-. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

A Technical Guide to 1-Boc-aminomethyl-cyclobutanecarboxylic Acid: A Constrained Amino Acid for Advanced Drug Discovery

This technical guide provides an in-depth exploration of 1-Boc-aminomethyl-cyclobutanecarboxylic acid (CAS No. 120728-10-1), a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and diverse applications, with a focus on the scientific rationale behind its use in medicinal chemistry.

Introduction: The Significance of Constrained Scaffolds

In the landscape of modern drug discovery, the conformational rigidity of a molecule can be a critical determinant of its potency, selectivity, and pharmacokinetic profile.[1] 1-Boc-aminomethyl-cyclobutanecarboxylic acid, a non-proteinogenic β-amino acid, embodies this principle through its defining cyclobutane core.[2][3][4] This strained ring system imparts a unique three-dimensional architecture that offers distinct advantages over more flexible linear or larger cyclic structures.[1][5] The incorporation of such a constrained scaffold can lead to improved metabolic stability and the ability to precisely orient pharmacophoric groups.[5]

The tert-butyloxycarbonyl (Boc) protecting group on the amino moiety makes this compound particularly valuable in peptide synthesis and other multi-step organic syntheses, allowing for controlled and sequential reactions.[3][6][7][8][] This guide will provide a comprehensive overview of this versatile building block, from its fundamental properties to its practical applications.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 120728-10-1 | [10][11][12][13][14][15] |

| Molecular Formula | C10H17NO4 | [3][11][12][15][16] |

| Molecular Weight | 215.25 g/mol | [3][11][12][15] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | [11] |

| Synonyms | N-Boc-1-aminocyclobutanecarboxylic acid, Boc-cyclovaline, 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid | [3][11][12] |

| Appearance | White to off-white solid | [3][16] |

| Melting Point | 129-134 °C | [3][10][13] |

| Purity | ≥ 95% (Assay) | [3][12] |

Synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid

The most common and efficient synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic acid involves the protection of the amino group of 1-aminocyclobutane-1-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).[15] This reaction is a standard procedure for introducing the Boc protecting group onto an amino acid.[17]

Synthetic Rationale

The choice of di-tert-butyl dicarbonate as the protecting agent is strategic. It reacts readily with the nucleophilic amino group under mild basic conditions to form a stable carbamate. The Boc group is advantageous because it is stable under a wide range of reaction conditions but can be easily removed with moderate acids, such as trifluoroacetic acid (TFA), ensuring orthogonality with other protecting groups that might be present in a larger synthetic scheme.[7][] The use of a biphasic solvent system, such as 1,4-dioxane and water, with a base like sodium bicarbonate, facilitates the reaction by ensuring the solubility of both the amino acid and the Boc anhydride.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic acid:[15]

-

Dissolution: To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents) at 0°C.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in 1,4-dioxane to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

-

Workup:

-

Wash the reaction mixture with ethyl acetate to remove any unreacted Boc anhydride and other impurities.

-

Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

-

Extract the product into dichloromethane.

-

-

Purification:

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-Boc-aminomethyl-cyclobutanecarboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of 1-Boc-aminomethyl-cyclobutanecarboxylic acid make it a valuable building block in several areas of drug discovery.

As a Constrained β-Amino Acid in Peptidomimetics

β-amino acids are important components of many biologically active natural products and pharmaceuticals.[18] Their incorporation into peptide sequences can lead to the formation of stable secondary structures and enhanced resistance to enzymatic degradation.[19] The cyclobutane ring of 1-Boc-aminomethyl-cyclobutanecarboxylic acid provides a high degree of conformational constraint, which can be exploited to lock a peptide backbone into a specific bioactive conformation, thereby increasing its affinity and selectivity for a biological target.[1][5]

Key Intermediate in the Synthesis of Apalutamide

Apalutamide is a non-steroidal antiandrogen used for the treatment of prostate cancer.[10] 1-Boc-aminomethyl-cyclobutanecarboxylic acid is a crucial intermediate in the synthesis of this drug, highlighting its industrial relevance in the pharmaceutical sector.[10]

Synthesis of Bioactive Small Molecules

This compound has been utilized in the synthesis of a variety of other bioactive molecules:

-

Dipeptidyl Nitriles as Cathepsin Inhibitors: It is used in the synthesis of dipeptidyl nitriles that exhibit inhibitory activity against cathepsins, a class of proteases implicated in various diseases.[10]

-

TRPA1 Receptor Antagonists: It serves as a precursor for the preparation of alkyl-oxo-aryl amides that act as novel antagonists of the TRPA1 receptor, a target for pain and inflammation.[10]

Role in Molecular Design

Caption: Role of 1-Boc-aminomethyl-cyclobutanecarboxylic acid in molecular design.

Analytical Characterization

The identity and purity of 1-Boc-aminomethyl-cyclobutanecarboxylic acid are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the cyclobutane ring will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above 10 ppm.[20]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid between 165-185 ppm.[20][21] The carbonyl carbon of the Boc group will also be in the downfield region. The quaternary carbon of the Boc group and the carbons of the cyclobutane ring will appear in the aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a very broad O-H stretching absorption for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[20]

-

A strong C=O stretching absorption for the carboxylic acid will be observed around 1710 cm⁻¹.[20][21]

-

The C=O stretch of the carbamate (Boc group) will also be present.

-

An N-H stretching absorption will be observed around 3300-3500 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Boc-aminomethyl-cyclobutanecarboxylic acid.

-

Hazards: This compound is harmful if swallowed and causes serious eye irritation.[12][13][14][22] It may also cause skin and respiratory irritation.[13]

-

First-Aid Measures:

-

Handling and Storage:

-

Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][23][24]

-

Avoid dust formation.[12]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[23][25] Keep away from strong oxidizing agents, acids, and bases.[12]

-

Conclusion

1-Boc-aminomethyl-cyclobutanecarboxylic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its constrained cyclobutane scaffold offers significant advantages in the design of novel therapeutics with improved pharmacological properties. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will enable researchers to effectively leverage this compound in their drug discovery and development endeavors.

References

- Current time information in Singapore. (n.d.). Google.

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.

- β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

- Cyclobutanes in Small‐Molecule Drug Candid

- Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. (2012). The Journal of Organic Chemistry.

- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.

- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign.

- Biosynthesis of natural products containing β-amino acids. (2014).

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts.

- The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis. (2025). BenchChem.

- N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1. (2025). ChemicalBook.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Explore Our Novel Cyclobutane Deriv

- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). PubMed Central.

- Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. (2025). PubChem.

- SAFETY D

- 1-Aminocyclobutane-1-carboxylic acid, N-BOC protected. (n.d.). Apollo Scientific.

- OR-5403 - Safety D

- Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.).

- Boc-1-amino-1-cyclobutane carboxylic acid. (n.d.). Chem-Impex.

- Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis. (2026). BOC Sciences Blog.

- N-Boc-1-aminocyclobutanecarboxylic acid synthesis. (n.d.). ChemicalBook.

- 1-N-Boc-Amino-Cyclobutane Carboxylic Acid. (2024). ChemBK.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. (2000). Journal of the American Chemical Society.

- 1-N-Boc-amino-cyclobutane carboxylic acid. (n.d.). CymitQuimica.

- 1,1-Cyclobutanedicarboxylic Acid. (n.d.). Organic Syntheses.

- 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acid Derivatives. (n.d.).

- (1R,2R)-2-(aminomethyl)-1-cyclobutanecarboxylic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- NMR Spectroscopy of Cyclobutanes. (2025).

- 21.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]

- 11. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 120728-10-1 Cas No. | 1-Aminocyclobutane-1-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 14. combi-blocks.com [combi-blocks.com]

- 15. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. 1-N-Boc-amino-cyclobutane carboxylic acid | CymitQuimica [cymitquimica.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

- 25. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of N-Boc-1-aminocyclobutane Carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-aminocyclobutane carboxylic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in introducing constrained motifs into peptide and small molecule therapeutics. A thorough understanding of its solubility characteristics is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive technical overview of the solubility of N-Boc-1-aminocyclobutane carboxylic acid, grounded in established physicochemical principles and supported by detailed experimental methodologies. We delve into the theoretical underpinnings of its solubility, explore the impact of various solvent properties, and present robust protocols for its quantitative determination. This document is intended to be a practical resource for researchers, enabling them to navigate the challenges associated with the handling and application of this important synthetic intermediate.

Introduction: The Significance of N-Boc-1-aminocyclobutane Carboxylic Acid in Drug Discovery

N-Boc-1-aminocyclobutane carboxylic acid, a non-proteinogenic amino acid, has garnered significant attention in the field of drug development.[1] Its rigid cyclobutane scaffold imparts conformational constraints upon peptide chains, a strategy often employed to enhance metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase and solution-phase peptide synthesis.[2] Given its critical role, a comprehensive understanding of its physical properties, particularly its solubility, is essential for seamless integration into drug discovery workflows, from reaction setup and purification to formulation and in vitro/in vivo testing.

Physicochemical Properties of N-Boc-1-aminocyclobutane Carboxylic Acid

A foundational understanding of the key physicochemical parameters of N-Boc-1-aminocyclobutane carboxylic acid is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₄ | [3] |

| Molecular Weight | 215.25 g/mol | [4][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 129-133 °C | [4] |

| Predicted pKa | ~4.14 | [5] |

| Predicted logP | 1.2 | [6] |

Note: pKa and logP values are predicted and can serve as a useful guide for anticipating solubility trends.

Theoretical Framework of Solubility

The solubility of N-Boc-1-aminocyclobutane carboxylic acid is governed by a complex interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for understanding these interactions.[7]

The Role of Molecular Structure

N-Boc-1-aminocyclobutane carboxylic acid possesses both polar and non-polar characteristics:

-

Polar Moieties: The carboxylic acid (-COOH) and the Boc-protected amine (-NHBoc) groups are capable of hydrogen bonding, contributing to solubility in polar solvents. The carboxylic acid group can also deprotonate to form a carboxylate anion, significantly enhancing aqueous solubility at higher pH.[8]

-

Non-Polar Moieties: The cyclobutane ring and the tert-butyl group of the Boc protecting group are hydrophobic and contribute to solubility in non-polar organic solvents.[9]

Solvent Properties Influencing Solubility

The choice of solvent is a critical determinant of the solubility of N-Boc-1-aminocyclobutane carboxylic acid. Key solvent properties to consider include:

-

Polarity: Polar solvents, particularly those that can act as hydrogen bond donors and acceptors, are generally effective at solvating the polar functional groups of the molecule.[7]

-

Protic vs. Aprotic Nature: Polar protic solvents, such as alcohols and water, can engage in hydrogen bonding with both the carboxylic acid and the N-H of the Boc group.[6] Polar aprotic solvents, like acetonitrile and acetone, can act as hydrogen bond acceptors but not donors.[2]

-

pH (for Aqueous Solutions): The pH of an aqueous medium has a profound effect on the ionization state of the carboxylic acid group. At pH values above the pKa (~4.14), the carboxylic acid will be predominantly in its deprotonated (carboxylate) form, which is significantly more water-soluble.[5][10]

Qualitative and Estimated Quantitative Solubility Profile

For a more quantitative estimation, we can look at the solubility of a structurally similar compound, Boc-cycloleucine (1-(Boc-amino)cyclopentanecarboxylic acid) , which has a slightly larger cycloalkane ring. Boc-cycloleucine is reported to be soluble in hot water.[7] This suggests that N-Boc-1-aminocyclobutane carboxylic acid will likely exhibit low to moderate solubility in water at room temperature, with increased solubility at higher temperatures and in the presence of base.

The following table provides an estimated solubility profile based on general principles and data for analogous compounds. These values should be considered as a guide and experimentally verified for specific applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Low to Moderate | Zwitterionic character at neutral pH, but the hydrophobic cyclobutane and Boc groups limit solubility. |

| Water (pH > 8) | Polar Protic | High | Deprotonation of the carboxylic acid to the more soluble carboxylate form. |

| Water (pH < 3) | Polar Protic | Moderate | Protonation of the carboxylic acid; the neutral molecule has some solubility. |

| Methanol | Polar Protic | High | Good hydrogen bonding capabilities and moderate polarity effectively solvate the molecule. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly lower polarity may reduce solubility compared to methanol. |

| Isopropanol | Polar Protic | Moderate | Lower polarity than ethanol may lead to decreased solubility. |

| Acetonitrile | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor, but lack of donor capability may limit solubility compared to protic solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Non-polar | Moderate to Low | Can interact with the non-polar regions of the molecule. |

| Ethyl Acetate | Moderately Polar | Moderate | Ester group can act as a hydrogen bond acceptor. |

| Hexanes | Non-polar | Very Low | Primarily non-polar interactions are insufficient to overcome the energy of the crystal lattice. |

Experimental Determination of Solubility

For precise and reliable data, the solubility of N-Boc-1-aminocyclobutane carboxylic acid should be determined experimentally. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][12]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of N-Boc-1-aminocyclobutane carboxylic acid in a given solvent.

Materials:

-

N-Boc-1-aminocyclobutane carboxylic acid (solid)

-

Solvent of interest (e.g., water, buffer of specific pH, organic solvent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC-UV system or UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid N-Boc-1-aminocyclobutane carboxylic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualization of the Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is essential for the accurate quantification of N-Boc-1-aminocyclobutane carboxylic acid in solubility studies. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely applicable and reliable technique.

Principle of HPLC-UV for Quantification

The Boc protecting group contains a carbonyl chromophore that absorbs UV radiation, allowing for its detection. The concentration of the analyte is proportional to the area of the chromatographic peak.

Suggested HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (where the amide bond of the Boc group absorbs)

-

Column Temperature: 30 °C

Method Validation

A crucial aspect of ensuring reliable solubility data is the validation of the analytical method.[13][14] Key validation parameters include:

-

Linearity: A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The relationship between concentration and peak area should be linear over the desired range.

-

Accuracy: The accuracy of the method should be assessed by analyzing samples with known concentrations and comparing the measured values to the true values.

-

Precision: The precision of the method should be evaluated by repeatedly analyzing the same sample to determine the degree of scatter in the results.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[15][16]

Visualization of the Analytical Workflow

Caption: HPLC-UV analytical workflow for quantification.

Factors Influencing Solubility: A Deeper Dive

Impact of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[17] This relationship should be experimentally determined for N-Boc-1-aminocyclobutane carboxylic acid to establish a solubility curve, which can be invaluable for applications such as crystallization and formulation development.

The Effect of pH on Aqueous Solubility

As previously mentioned, the pH of the aqueous medium is a critical factor. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized (carboxylate) to the non-ionized (carboxylic acid) form at a given pH. A pH-solubility profile, determined experimentally, will provide a comprehensive understanding of its behavior in aqueous environments.

Co-solvents and their Impact

In cases where the solubility in a single solvent is insufficient, the use of co-solvents can be an effective strategy. For instance, adding a miscible organic solvent like methanol or ethanol to water can enhance the solubility of N-Boc-1-aminocyclobutane carboxylic acid by reducing the overall polarity of the solvent system and disrupting the hydrogen-bonding network of water.

Conclusion

A thorough understanding of the solubility of N-Boc-1-aminocyclobutane carboxylic acid is indispensable for its successful application in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, practical methodologies for its experimental determination, and a robust analytical technique for its quantification. By leveraging the information and protocols presented herein, researchers can confidently handle this valuable synthetic building block, thereby accelerating the pace of drug discovery and development.

References

- BenchChem. (2025).

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

ChemBK. (2024). 1-N-Boc-Amino-Cyclobutane Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Phase Solubility Analysis. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

IntechOpen. (2025). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Retrieved from [Link]

-

PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]

-

PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry | Request PDF. Retrieved from [Link]

-

Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[( -. Retrieved from [Link]

-

ResearchGate. (2025). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Request PDF. Retrieved from [Link]

-

ResearchGate. (2020). Development and Validation of UV-Vis Spectrophotometric Method for Estimation of Amphotericin B. Retrieved from [Link]

-

OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of UV-Vis Spectrophotometric Method for Estimation of Amphotericin B. Retrieved from [Link]

-

IJNRD. (2025). "Development and Validation of a UV Spectrophotometric Analytical Method for Amphotericin B". Retrieved from [Link]

-

PubMed. (2024). UV-Vis spectrophotometry for rapid and specific quantification of amphotericin B: analytical method validation for ex vivo and in vivo studies in the development of nanoemulsion-incorporated thermosensitive gel. Retrieved from [Link]

-

IUPAC. (n.d.). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]2/pdf/7405x0835.pdf)

Sources

- 1. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. ijprajournal.com [ijprajournal.com]

- 14. s27415.pcdn.co [s27415.pcdn.co]

- 15. publications.iupac.org [publications.iupac.org]

- 16. Modelling, solubility and pK(a) of five sparingly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a novel analytical approach combining the quantification of amino acids, organic acids and glucose using HPLC-UV-Vis and HPLC-MS with screening viaNMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid

This guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous identification and quality assessment of 1-Boc-aminomethyl-cyclobutanecarboxylic acid (CAS No. 220145-21-1), a valuable building block in modern drug discovery. As a conformationally constrained amino acid analogue, its structural integrity is paramount. This document is intended for researchers, analytical scientists, and drug development professionals who rely on precise analytical characterization.

Chapter 1: Molecular Structure and Physicochemical Properties

1-Boc-aminomethyl-cyclobutanecarboxylic acid is a non-proteinogenic amino acid featuring a cyclobutane ring, which imparts significant conformational rigidity. The structure incorporates a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, making it an ideal intermediate for peptide synthesis and the development of novel therapeutics.[1][2]

| Property | Value | Source |

| CAS Number | 220145-21-1 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [3] |

| Molecular Weight | 229.27 g/mol | [3] |

| Exact Mass | 229.1314 Da | - |

Below is the chemical structure with atom numbering for reference in subsequent spectroscopic discussions.

Caption: Structure of 1-Boc-aminomethyl-cyclobutanecarboxylic acid.

Chapter 2: Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for confirming the molecular weight of a synthesized compound. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Acquire data in both positive and negative ion modes to maximize information.

-

Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

Expected Ions and Fragmentation

The high-resolution mass spectrum provides an exact mass measurement, which is a critical test of the elemental composition.

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 230.1387 | Protonation of the molecule, typically on the carbamate nitrogen. |

| [M+Na]⁺ | 252.1206 | Adduct with sodium ions, common in ESI. |

| [M-H]⁻ | 228.1241 | Deprotonation of the carboxylic acid. |

Causality of Fragmentation: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion are invaluable for structural confirmation. The Boc protecting group is notoriously labile under collision-induced dissociation (CID), providing a highly predictable fragmentation pattern. The primary losses are of isobutylene (56 Da) or the entire tert-butyl group (57 Da), followed by the loss of CO₂ (44 Da).

Caption: Predicted ESI-MS/MS fragmentation of the parent ion.

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for verifying the presence of key functional groups. The spectrum is expected to be dominated by features from the carboxylic acid, the carbamate (Boc group), and the alkane backbone.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Interpretation of Key Absorption Bands

The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3300–2500 | Broad, Strong | O–H stretch | Carboxylic Acid (H-bonded) |

| ~3350 | Medium | N–H stretch | Carbamate |

| 2970–2850 | Medium-Strong | C–H stretch | Alkyl (Cyclobutane & Boc) |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (Dimer)[5] |

| ~1690 | Strong, Sharp | C=O stretch | Carbamate (Boc group) |

| 1320–1210 | Strong | C–O stretch | Carboxylic Acid |

The presence of two distinct carbonyl peaks around 1710 cm⁻¹ and 1690 cm⁻¹ is a crucial indicator, confirming both the carboxylic acid and the Boc-carbamate moieties.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for complete structure elucidation, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as acidic protons (COOH, NH) may exchange with protic impurities or be broadened. DMSO-d₆ is often preferred as it slows the exchange of labile protons.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

-

Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. Further 2D experiments like COSY and HSQC can be used to confirm assignments definitively.

4.1: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum provides information on the chemical environment, number, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.1 | br s | 1H | H OOC- | The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange.[5] |

| ~6.8 | t | 1H | -NH -Boc | The amide proton signal's coupling to the adjacent CH₂ confirms connectivity. It is often broad. |

| ~3.1 | d | 2H | -CH₂ -NH- | Diastereotopic protons adjacent to the nitrogen atom, deshielded by the electronegative N. |

| 2.2–2.5 | m | 4H | Cyclobutane CH₂ | Protons on the cyclobutane ring, appearing as complex multiplets due to restricted rotation and complex spin-spin coupling. |

| 1.8–2.1 | m | 2H | Cyclobutane CH₂ | The remaining cyclobutane protons, in a different chemical environment. |

| 1.38 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet, a hallmark of the Boc group. |

4.2: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -C OOH | The carboxylic acid carbonyl carbon is found in a typical downfield region.[5] |

| ~156 | -NH-C O-O- | The carbamate carbonyl carbon is also deshielded but appears upfield relative to the carboxylic acid.[7] |

| ~78 | -O-C (CH₃)₃ | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom. |

| ~48 | C -COOH | The quaternary carbon of the cyclobutane ring, substituted with two electron-withdrawing groups. |

| ~45 | -C H₂-NH- | The methylene carbon adjacent to the nitrogen. |

| ~30 | Cyclobutane C H₂ | Methylene carbons of the cyclobutane ring. |

| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |

Chapter 5: Integrated Spectroscopic Analysis Workflow

A self-validating analytical workflow ensures the highest confidence in structural assignment. No single technique is sufficient; instead, data must be synthesized logically.

Caption: Integrated workflow for structural verification.

Conclusion

The structural identity and purity of 1-Boc-aminomethyl-cyclobutanecarboxylic acid are confirmed by a cohesive interpretation of MS, IR, and NMR data. Mass spectrometry verifies the elemental composition (C₁₁H₁₉NO₄). Infrared spectroscopy confirms the presence of the critical carboxylic acid and carbamate functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an exact blueprint of the molecular structure, from the characteristic 9H singlet of the Boc group to the complex multiplets of the cyclobutane ring. Together, these spectral signatures form a unique fingerprint, essential for quality control in any research or drug development setting.

References

-

ChemBK. 1-N-Boc-Amino-Cyclobutane Carboxylic Acid. [Link]

-

PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]

-

SpectraBase. (1R,2R)-2-(aminomethyl)-1-cyclobutanecarboxylic acid. [Link]

-

PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]

-

PubChem. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

The Features of IR spectrum. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-(BOC-AMINOMETHYL)CYCLOBUTANE-1-CARBOXYLIC ACID - CAS:220145-21-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mdpi.com [mdpi.com]

A Strategic Guide to Sourcing Boc-1-aminocyclobutanecarboxylic Acid for Pharmaceutical Research and Development

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Critical Aspects of Supplier Selection and Quality Control for a Key Synthetic Building Block.

Foreword: The Imperative of High-Quality Starting Materials in Drug Discovery

The journey from a promising molecular concept to a clinically viable therapeutic is fraught with challenges, where the integrity of each component is paramount. The quality of starting materials, such as Boc-1-aminocyclobutanecarboxylic acid, is a foundational pillar upon which the success of a drug development program rests. This guide is crafted from the perspective of a seasoned application scientist to provide an in-depth, actionable framework for the procurement and qualification of this critical non-proteinogenic amino acid. Our focus extends beyond a mere list of suppliers to the core principles of scientific integrity, risk mitigation, and the establishment of a robust and reliable supply chain.

Part 1: The Strategic Importance of Boc-1-aminocyclobutanecarboxylic Acid in Modern Medicinal Chemistry

Boc-1-aminocyclobutanecarboxylic acid has emerged as a valuable building block in the synthesis of novel therapeutics, primarily due to the unique conformational constraints imparted by its cyclobutyl ring.[1][2][3] This structural rigidity can lead to peptides and peptidomimetics with enhanced metabolic stability and altered biological activity.[3] Its applications are diverse, serving as a key intermediate in the synthesis of a wide array of pharmaceutical compounds, including dipeptidyl nitriles with cathepsin-inhibiting activities and novel antagonists of the TRPA1 receptor.[2][4]

The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain by preventing unwanted side reactions at the amino group.[5][6] The synthesis of N-Boc-1-aminocyclobutanecarboxylic acid itself typically involves the reaction of 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate.[2][7]

Part 2: A Risk-Based Approach to Commercial Supplier Qualification

The selection of a commercial supplier for a critical raw material like Boc-1-aminocyclobutanecarboxylic acid should be a meticulous process guided by a comprehensive risk assessment. Regulatory bodies and industry best practices emphasize the necessity of a robust supplier qualification program to ensure the consistent quality and safety of pharmaceutical products.[8][9][10]

Core Tenets of Supplier Qualification:

-

Regulatory Compliance and Quality Management Systems: Suppliers should demonstrate adherence to relevant quality standards, such as ISO 9001. For later-stage clinical development and commercial manufacturing, the capability to produce under Good Manufacturing Practices (GMP) is a critical consideration. A transparent supplier will have a well-documented Quality Management System (QMS).[10]

-

Technical Documentation and Transparency: A comprehensive technical package is a non-negotiable starting point. This should include a detailed Certificate of Analysis (CoA), a Safety Data Sheet (SDS), and information on the manufacturing process. The CoA is a critical document that provides a detailed summary of the purity and characterization of the material.[1]

-

Risk Management Integration: A risk-based approach, as detailed in guidelines like ICH Q9, is essential. Suppliers should be categorized based on the potential impact of their materials on the final drug product's quality and patient safety.[10]

-

Auditing and Performance Monitoring: On-site audits are highly recommended to verify the supplier's operational capabilities, quality control processes, and adherence to their stated quality systems.[9][10] Once a supplier is approved, continuous monitoring of their performance is crucial.

Supplier Qualification and Material Acceptance Workflow:

Caption: A risk-based workflow for qualifying suppliers and accepting raw materials.

Part 3: Comparative Analysis of Commercial Suppliers

Several reputable chemical suppliers offer Boc-1-aminocyclobutanecarboxylic acid. The following table provides a summary of key information typically available from these suppliers. Researchers should always obtain the most current and lot-specific information directly from the supplier.

| Supplier | Example Product Number | Stated Purity | Key Identifiers | Notes |

| Chem-Impex | 02568 | ≥ 95% (Assay) | CAS: 120728-10-1 | Provides detailed product information and highlights its use as a key intermediate in peptide synthesis and drug formulation.[5] |

| Sigma-Aldrich (Merck) | 630802 | 97% | CAS: 120728-10-1 | A well-established supplier with extensive documentation available online. |